molecular formula C19H17NO2 B5835736 3-methoxy-N-(4-methylphenyl)-2-naphthamide

3-methoxy-N-(4-methylphenyl)-2-naphthamide

Cat. No.: B5835736
M. Wt: 291.3 g/mol
InChI Key: UEAMJCFZTDEOAL-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methylphenyl)-2-naphthamide, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MNPA is a member of the naphthamide family, which has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methylphenyl)-2-naphthamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to reduce the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

Advantages and Limitations for Lab Experiments

3-methoxy-N-(4-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, this compound also has some limitations for lab experiments. It has not yet been extensively studied in humans, and its safety profile is not fully understood. Additionally, this compound has not yet been tested in clinical trials, so its potential therapeutic applications are not yet known.

Future Directions

There are several future directions for research on 3-methoxy-N-(4-methylphenyl)-2-naphthamide. One area of research could focus on the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could provide insight into the development of new anti-inflammatory and anticancer drugs. Additionally, future research could focus on the optimization of the synthesis method of this compound, which could lead to the development of more potent analogs of this compound.

Synthesis Methods

3-methoxy-N-(4-methylphenyl)-2-naphthamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxy-2-naphthoic acid to form this compound.

Scientific Research Applications

3-methoxy-N-(4-methylphenyl)-2-naphthamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit analgesic activity in animal models of pain. Additionally, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

Properties

IUPAC Name

3-methoxy-N-(4-methylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-7-9-16(10-8-13)20-19(21)17-11-14-5-3-4-6-15(14)12-18(17)22-2/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAMJCFZTDEOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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